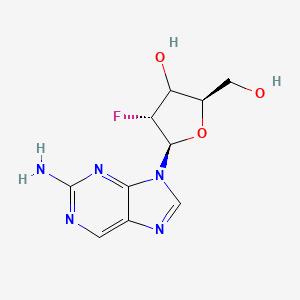
Xylose-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylose-d6 is a deuterated form of xylose, a pentose sugar that is a major component of hemicellulose in plant cell walls. The deuterium atoms replace the hydrogen atoms in the xylose molecule, making it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Xylose-d6 typically involves the exchange of hydrogen atoms with deuterium atoms in the xylose molecule. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound involves the use of advanced catalytic systems and reactors designed to handle deuterium gas. The process is optimized to ensure high yields and purity of the deuterated compound. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production at an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Xylose-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid or other oxidized derivatives.
Reduction: It can be reduced to form xylitol-d6, a deuterated sugar alcohol.
Isomerization: this compound can isomerize to form xylulose-d6 under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using deuterium gas and a suitable catalyst like palladium on carbon.
Isomerization: Acidic or basic catalysts can facilitate the isomerization process.
Major Products
Oxidation: Xylonic acid-d6
Reduction: Xylitol-d6
Isomerization: Xylulose-d6
Aplicaciones Científicas De Investigación
Xylose-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and utilization of xylose in biological systems.
Medicine: Utilized in diagnostic tests to study malabsorption and other gastrointestinal disorders.
Industry: Used in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science.
Mecanismo De Acción
The mechanism of action of Xylose-d6 involves its incorporation into metabolic pathways where it can be tracked due to the presence of deuterium atoms. The deuterium atoms act as markers, allowing researchers to study the metabolic fate of xylose in various biological systems. The molecular targets and pathways involved include the pentose phosphate pathway and glycolysis.
Comparación Con Compuestos Similares
Similar Compounds
Xylulose-d6: An isomer of Xylose-d6, used in similar metabolic studies.
Xylitol-d6: A reduced form of this compound, used in studies involving sugar alcohols.
Xylonic acid-d6: An oxidized form of this compound, used in oxidation studies.
Uniqueness
This compound is unique due to its specific deuterium labeling, which makes it particularly useful in studies requiring precise tracking of metabolic pathways and reaction mechanisms. Its versatility in undergoing various chemical reactions also adds to its uniqueness compared to other deuterated sugars.
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
156.17 g/mol |
Nombre IUPAC |
(2R,3S,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1D,2D2,3D,4D,5D |
Clave InChI |
PYMYPHUHKUWMLA-CKNYSWISSA-N |
SMILES isomérico |
[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




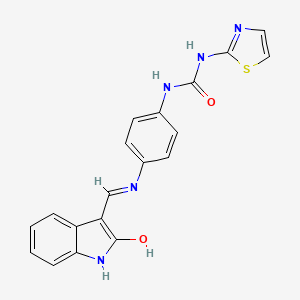
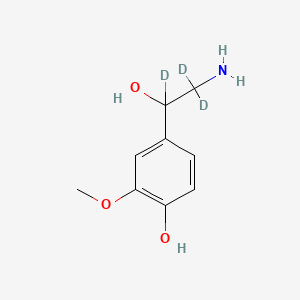
![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)


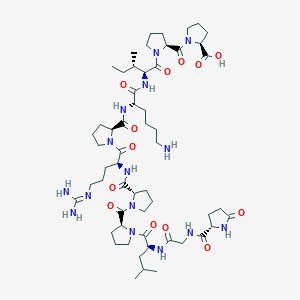


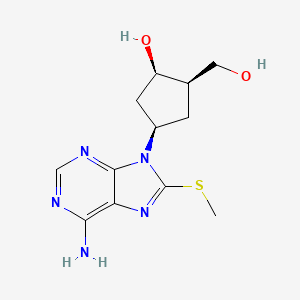
![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)
